molecular formula C16H17N5O4S B10991972 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10991972
M. Wt: 375.4 g/mol
InChI Key: RZZJPGMIAKNJIJ-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core, which can be achieved through a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide stands out due to its specific structural features, such as the combination of the triazolopyridazine core with the trimethoxyphenyl group. This unique structure contributes to its potent biological activity and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C16H17N5O4S/c1-23-11-6-10(7-12(24-2)16(11)25-3)18-14(22)8-26-15-5-4-13-19-17-9-21(13)20-15/h4-7,9H,8H2,1-3H3,(H,18,22)

InChI Key

RZZJPGMIAKNJIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

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